4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid
Overview
Description
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Structural Studies
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid and its derivatives have been studied for their structural and spectroscopic properties. Using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations, researchers have analyzed the vibrational bands, molecular stability, reactivity, and potential as nonlinear optical materials. These compounds have shown good biological activities and are potential inhibitors of Placenta growth factor (PIGF-1), indicating their pharmacological importance (Vanasundari et al., 2018).
Synthesis and Chemical Transformations
Research has also focused on the synthesis of derivatives of this compound. For example, the synthesis of diaminomethylidene derivatives of tetronic acid involved reactions with methyl 4-chloro-3-oxobutanoate (Prezent & Dorokhov, 2012). Additionally, FT-IR and molecular structure analysis of related compounds have provided insights into their hyperpolarizability, molecular stability, and charge transfer mechanisms (Raju et al., 2015).
Biochemical Pathways and Apoptosis Induction
In the context of biochemical pathways, 4-methylthio-2-oxobutanoic acid (a related compound) has been studied for its role in the methionine salvage pathway and its ability to induce apoptosis independently of ornithine decarboxylase down-regulation, implying alternative mechanisms of action (Tang et al., 2006).
Biocatalysis and Enzymatic Reactions
Research into enzymatic reactions has shown the potential of using microbial enzymes for the stereoselective reduction of related β-keto esters. The use of enzymes from Geotrichum candidum has been effective in catalyzing these reductions, indicating a pathway for the production of chiral intermediates (Patel et al., 1992).
Photolysis and Chemical Reactions
Studies on the photolysis of methyl 2-chloro-3-oxobutanoate, a closely related compound, have explored the formation of various reaction products, offering insights into the chemical reactivity and potential applications in synthetic chemistry (Enev et al., 1987).
Mechanism of Action
Target of Action
A structurally similar compound, 3-chloro-4-methylaniline, is known to be highly toxic to certain bird species, particularly european starlings and gulls . The site of action is believed to be in the kidney .
Mode of Action
It can be inferred from the structurally similar compound, 3-chloro-4-methylaniline, that it may cause uremic poisoning and congestion of major organs in certain bird species .
Pharmacokinetics
The structurally similar compound, 3-chloro-4-methylaniline, is known to be soluble in hot water , which may influence its bioavailability.
Result of Action
It can be inferred from the structurally similar compound, 3-chloro-4-methylaniline, that it may cause a slow death in certain bird species by uremic poisoning and congestion of major organs .
Action Environment
It can be inferred that factors such as temperature and the presence of water could potentially influence its solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways that 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is involved in are not well-characterized. It is possible that the compound interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYTGBTHXHDEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212522 | |
Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196934-78-8 | |
Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196934-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.